CST967

Description

BenchChem offers high-quality CST967 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CST967 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

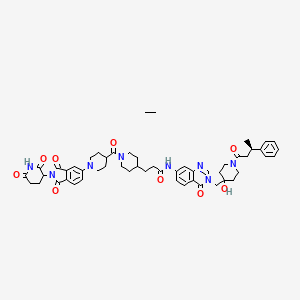

C53H64N8O9 |

|---|---|

Molecular Weight |

957.1 g/mol |

IUPAC Name |

3-[1-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbonyl]piperidin-4-yl]-N-[3-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]-4-oxoquinazolin-7-yl]propanamide;ethane |

InChI |

InChI=1S/C51H58N8O9.C2H6/c1-32(34-5-3-2-4-6-34)27-45(62)56-25-19-51(68,20-26-56)30-58-31-52-41-28-36(8-10-39(41)48(58)65)53-43(60)13-7-33-15-21-57(22-16-33)47(64)35-17-23-55(24-18-35)37-9-11-38-40(29-37)50(67)59(49(38)66)42-12-14-44(61)54-46(42)63;1-2/h2-6,8-11,28-29,31-33,35,42,68H,7,12-27,30H2,1H3,(H,53,60)(H,54,61,63);1-2H3/t32-,42?;/m1./s1 |

InChI Key |

CKQXRUGADVNAHW-BJFRXIOPSA-N |

Isomeric SMILES |

CC.C[C@H](CC(=O)N1CCC(CC1)(CN2C=NC3=C(C2=O)C=CC(=C3)NC(=O)CCC4CCN(CC4)C(=O)C5CCN(CC5)C6=CC7=C(C=C6)C(=O)N(C7=O)C8CCC(=O)NC8=O)O)C9=CC=CC=C9 |

Canonical SMILES |

CC.CC(CC(=O)N1CCC(CC1)(CN2C=NC3=C(C2=O)C=CC(=C3)NC(=O)CCC4CCN(CC4)C(=O)C5CCN(CC5)C6=CC7=C(C=C6)C(=O)N(C7=O)C8CCC(=O)NC8=O)O)C9=CC=CC=C9 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of CST967: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CST967 is a potent and selective degrader of Ubiquitin-Specific Protease 7 (USP7), a key deubiquitinating enzyme implicated in the regulation of numerous cellular processes, including the p53 tumor suppressor pathway. As a Proteolysis Targeting Chimera (PROTAC), CST967 offers a novel therapeutic strategy by inducing the targeted degradation of USP7, rather than simply inhibiting its enzymatic activity. This guide provides an in-depth technical overview of the core mechanism of action of CST967, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Mechanism of Action

CST967 operates as a heterobifunctional molecule, simultaneously binding to USP7 and an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the polyubiquitination of USP7 and its subsequent degradation by the proteasome. The recruited E3 ligase for CST967-mediated USP7 degradation is Cereblon (CRBN).[1]

The degradation of USP7 has significant downstream consequences, most notably the stabilization and activation of the p53 tumor suppressor protein. USP7 is a primary regulator of MDM2, an E3 ligase that targets p53 for degradation. By degrading USP7, CST967 disrupts the USP7-MDM2 interaction, leading to the destabilization and degradation of MDM2. This, in turn, allows for the accumulation of p53, which can then transcriptionally activate its target genes, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1]

The activity of CST967 is dependent on the ubiquitin-proteasome system. Its effects can be abrogated by treatment with a proteasome inhibitor, such as MG132, or a neddylation-activating enzyme inhibitor, like MLN4924, which is required for the activation of Cullin-RING E3 ligases, including the CRBN complex.[1] Furthermore, the binding of CST967 to CRBN can be competitively inhibited by other CRBN-binding agents, such as pomalidomide.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the efficacy and potency of CST967 in inducing USP7 degradation and inhibiting cancer cell viability.

| Parameter | Cell Line | Value | Reference |

| DC50 (24h) | MM.1S | 17 nM | [1] |

| Dmax (at 1 µM) | MM.1S | 85% | [1] |

Table 1: USP7 Degradation Efficiency of CST967

| Cell Line | IC50 (96h) | Reference |

| MM.1S | ~100 nM | [1] |

| A549 | ~500 nM | Murgai et al., Chem. Commun., 2022, 58, 8858 (Supplementary Information) |

| LNCaP | ~1 µM | Murgai et al., Chem. Commun., 2022, 58, 8858 (Supplementary Information) |

Table 2: Anti-proliferative Activity of CST967

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action of CST967 and the workflows of key experiments used to characterize its activity.

Caption: CST967-mediated USP7 degradation pathway.

Caption: Workflow for Western Blot analysis.

Caption: Workflow for CellTiter-Glo® viability assay.

Detailed Experimental Protocols

Western Blotting

Objective: To determine the degradation of USP7 and the modulation of downstream proteins (p53, cleaved-PARP) in response to CST967 treatment.

Cell Lines: MM.1S (Multiple Myeloma)

Protocol:

-

Cell Culture and Treatment:

-

Culture MM.1S cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

-

Treat cells with varying concentrations of CST967 (e.g., 0.01, 0.1, 1, 10 µM) or DMSO as a vehicle control for 24 hours. For time-course experiments, treat cells with 1 µM CST967 for 3, 6, 12, 24, 48, 72, and 96 hours.

-

-

Cell Lysis:

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatants using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins on a 4-15% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Cell Viability Assay

Objective: To assess the anti-proliferative effect of CST967 on cancer cell lines.

Assay: CellTiter-Glo® Luminescent Cell Viability Assay

Cell Lines: MM.1S, A549 (Lung Carcinoma), LNCaP (Prostate Carcinoma)

Protocol:

-

Cell Seeding:

-

Compound Treatment:

-

Treat cells with a serial dilution of CST967 (e.g., from 10 µM to 0.1 nM) or DMSO as a vehicle control.

-

-

Incubation:

-

Incubate the plates for 96 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Luminescence Measurement:

-

Equilibrate the plates to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the DMSO-treated control wells.

-

Calculate the IC50 values by fitting the data to a variable slope dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Global Proteomics Analysis

Objective: To identify the global changes in the proteome upon CST967 treatment and confirm the selectivity of USP7 degradation.

Methodology: diaPASEF-based Mass Spectrometry

Cell Line: MM.1S

Protocol:

-

Sample Preparation:

-

Treat MM.1S cells with 0.1 µM CST967 or DMSO for 3 hours.

-

Harvest and lyse the cells as described in the Western Blotting protocol.

-

Perform in-solution trypsin digestion of the protein lysates.

-

Desalt the resulting peptides using C18 StageTips.

-

-

LC-MS/MS Analysis:

-

Analyze the peptides using a nano-liquid chromatography system coupled to a trapped ion mobility spectrometry-quadrupole time-of-flight (timsTOF) mass spectrometer.

-

Employ a data-independent acquisition (DIA) method with Parallel Accumulation-Serial Fragmentation (PASEF).[1]

-

Key Parameters:

-

LC Gradient: A suitable gradient for peptide separation (e.g., 60 minutes).

-

dia-PASEF Scheme: Utilize a scheme with defined isolation windows across the m/z and ion mobility range to ensure comprehensive precursor ion fragmentation.

-

Collision Energy: Ramped according to the ion mobility of the precursor ions.

-

-

-

Data Analysis:

-

Process the raw data using a software suite capable of analyzing diaPASEF data (e.g., Spectronaut).

-

Use a human protein database for peptide and protein identification.

-

Perform label-free quantification to determine the relative abundance of proteins between the CST967-treated and DMSO-treated samples.

-

Identify significantly up- or down-regulated proteins based on fold-change and p-value thresholds.

-

Conclusion

CST967 is a highly effective PROTAC degrader of USP7. Its mechanism of action involves the CRBN-mediated ubiquitination and subsequent proteasomal degradation of USP7. This leads to the stabilization of p53 through the destabilization of MDM2, ultimately resulting in apoptosis in cancer cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive understanding of the core functionalities of CST967, serving as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. Targeting the Deubiquitinase USP7 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. beta-Actin Antibody | Cell Signaling Technology [cellsignal.com]

- 3. onewebinserts.blob.core.windows.net [onewebinserts.blob.core.windows.net]

- 4. researchgate.net [researchgate.net]

- 5. LNCaP Cells [cytion.com]

CST967: A Technical Guide to a Potent and Selective USP7 PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of CST967, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Ubiquitin-Specific Protease 7 (USP7). USP7 is a deubiquitinating enzyme implicated in the pathogenesis of various cancers through its stabilization of key oncoproteins and cell cycle regulators. CST967 offers a novel therapeutic strategy by hijacking the ubiquitin-proteasome system to eliminate USP7, thereby impacting downstream signaling pathways crucial for cancer cell survival. This document details the mechanism of action, quantitative performance, and detailed experimental protocols for the characterization of CST967, intended to serve as a valuable resource for researchers in oncology and drug discovery.

Introduction to USP7 and the Rationale for Targeted Degradation

Ubiquitin-Specific Protease 7 (USP7) is a critical regulator of protein stability, removing ubiquitin tags from a variety of substrate proteins and rescuing them from proteasomal degradation. Its substrates include key players in cancer progression, most notably the E3 ubiquitin ligase Mouse Double Minute 2 homolog (MDM2) and the tumor suppressor p53. By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53, a cornerstone of tumor suppression.[1] Furthermore, USP7 has been shown to be involved in the regulation of other signaling pathways such as the NF-κB and Wnt/β-catenin pathways. Given its frequent overexpression in various malignancies and its role in maintaining oncogenic signaling, USP7 has emerged as a compelling target for cancer therapy.

PROTACs represent a revolutionary approach in drug discovery, offering the ability to induce the degradation of a target protein rather than simply inhibiting its enzymatic activity. These bifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. CST967 is a novel PROTAC that has been developed to specifically target USP7 for degradation.

Mechanism of Action of CST967

CST967 functions by inducing the formation of a ternary complex between USP7 and the Cereblon (CRBN) E3 ubiquitin ligase. This proximity-induced ubiquitination of USP7 leads to its recognition and subsequent degradation by the 26S proteasome. The degradation of USP7 results in the destabilization of its substrates, including MDM2. The subsequent decrease in MDM2 levels leads to the stabilization and accumulation of the p53 tumor suppressor protein, which can then activate downstream pathways leading to cell cycle arrest and apoptosis in cancer cells.

Caption: Mechanism of action of CST967 as a USP7 PROTAC degrader.

Quantitative Data for CST967

The efficacy of CST967 in inducing USP7 degradation has been quantified in various cancer cell lines. The key parameters used to evaluate PROTAC performance are DC50 (the concentration required to induce 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achievable).

| Parameter | Cell Line | Value | Reference |

| DC50 (24h) | MM.1S (Multiple Myeloma) | 17 nM | [1] |

| Dmax (1 µM, 24h) | MM.1S (Multiple Myeloma) | 85% | [1] |

Experimental Protocols

Western Blot Analysis for USP7 Degradation

This protocol details the procedure for assessing the degradation of USP7 in cultured cells following treatment with CST967.

Materials:

-

Cell Line: MM.1S (or other relevant cancer cell lines)

-

CST967: Stock solution in DMSO

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

-

Primary Antibodies:

-

Rabbit anti-USP7 antibody (e.g., Cell Signaling Technology, #12894) at a dilution of 1:1000 in 5% BSA in TBST.

-

Mouse anti-β-actin antibody (loading control) at a recommended dilution.

-

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Detection Reagent: Enhanced chemiluminescence (ECL) substrate

-

Other Reagents: PBS, TBST (Tris-buffered saline with 0.1% Tween 20), BSA, nonfat dry milk.

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with varying concentrations of CST967 (e.g., 0, 1, 10, 100, 1000 nM) for 24 hours. Include a DMSO-only treated well as a vehicle control.

-

Cell Lysis: Aspirate the media and wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% nonfat dry milk in TBST for 1 hour at room temperature.

-

Antibody Incubation:

-

Incubate the membrane with the primary anti-USP7 antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 5 minutes each.

-

-

Detection: Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Loading Control: Strip the membrane and re-probe with the anti-β-actin antibody to ensure equal protein loading.

Caption: Experimental workflow for Western Blot analysis of USP7 degradation.

Cell Viability Assay (CellTiter-Glo®)

This protocol describes how to measure the effect of CST967-mediated USP7 degradation on cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay.[2][3][4]

Materials:

-

Cell Line: MM.1S (or other relevant cancer cell lines)

-

CST967: Stock solution in DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Opaque-walled 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere and grow for 24 hours.

-

Compound Treatment: Prepare serial dilutions of CST967 in culture medium. Add the diluted compound to the wells, resulting in a final volume of 200 µL per well. Include wells with DMSO-treated cells as a negative control and wells with no cells as a background control.

-

Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator.

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the DMSO-treated control wells (set as 100% viability). Plot the percentage of cell viability against the log of the CST967 concentration to determine the IC50 value.

Downstream Signaling Pathways Affected by CST967

The degradation of USP7 by CST967 initiates a cascade of events within the cell, primarily impacting the p53-MDM2 signaling axis.

Caption: The impact of CST967 on the USP7-MDM2-p53 signaling pathway.

In addition to the p53 pathway, global proteomic studies have suggested that USP7 has a broad range of substrates involved in various cellular processes, including DNA damage repair, epigenetic regulation, and immune responses.[5][6][7][8] Therefore, the degradation of USP7 by CST967 may have pleiotropic anti-cancer effects beyond p53 activation.

Conclusion

CST967 is a powerful research tool and a promising therapeutic candidate that effectively and selectively degrades USP7. Its ability to induce potent degradation of USP7 at nanomolar concentrations leads to the activation of tumor suppressor pathways and inhibition of cancer cell proliferation. The detailed protocols and data presented in this guide are intended to facilitate further investigation into the biological functions of USP7 and the therapeutic potential of its targeted degradation. As the field of targeted protein degradation continues to expand, molecules like CST967 will be instrumental in advancing our understanding of cancer biology and developing novel therapeutic interventions.

References

- 1. Targeting the Deubiquitinase USP7 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 3. promega.com [promega.com]

- 4. ch.promega.com [ch.promega.com]

- 5. USP7 substrates identified by proteomics analysis reveal the specificity of USP7 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. USP7 substrates identified by proteomics analysis reveal the specificity of USP7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Knockdown Proteomics Reveals USP7 as a Regulator of Cell-Cell Adhesion in Colorectal Cancer via AJUBA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Emergence of Targeted Protein Degradation: A Technical Overview of CST967, a PROTAC Targeting USP7 in Cancer

For Immediate Release

[City, State] – December 8, 2025 – In the rapidly evolving landscape of oncology, a novel therapeutic modality, Proteolysis Targeting Chimeras (PROTACs), is offering a paradigm shift from traditional inhibition to targeted elimination of cancer-driving proteins. This whitepaper provides an in-depth technical guide on the function and mechanism of CST967, a potent and selective PROTAC designed to induce the degradation of Ubiquitin-Specific Protease 7 (USP7), a key regulator in numerous cancer types. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology.

Executive Summary

CST967 is a heterobifunctional small molecule that leverages the cell's own ubiquitin-proteasome system to selectively target and destroy the USP7 protein. Overexpression of USP7 is a common feature in various malignancies, where it contributes to tumor progression by stabilizing oncogenes and destabilizing tumor suppressors. CST967 acts as a molecular bridge, bringing USP7 into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of USP7. This targeted degradation results in the stabilization of tumor suppressors like p53, induction of apoptosis, and potent inhibition of cancer cell proliferation. This guide details the underlying biology of USP7 in cancer, the mechanism of action of CST967, quantitative data on its efficacy, and the experimental protocols used for its characterization.

The Role of USP7 in Cancer

Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme (DUB) that removes ubiquitin tags from substrate proteins, thereby rescuing them from degradation by the proteasome. Its role in cellular homeostasis is critical, but its aberrant expression in many cancers, including multiple myeloma, prostate, breast, and lung cancer, makes it a compelling therapeutic target.[1] High USP7 levels often correlate with poor prognosis.

USP7's tumorigenic functions are mediated through its interaction with a wide array of substrate proteins involved in key cancer-related signaling pathways:

-

PTEN Signaling: USP7 can deubiquitinate and stabilize PTEN, a critical tumor suppressor that negatively regulates the pro-survival PI3K/Akt pathway.[4] The dysregulation of this interaction can impact cancer cell survival and resistance to therapy.[4]

-

DNA Damage Response (DDR): USP7 plays a role in the DDR by stabilizing key proteins involved in DNA repair, which can contribute to chemoresistance.[4][5]

-

Other Oncogenic Pathways: USP7 has been shown to regulate other cancer-promoting pathways, including the Wnt/β-catenin and NF-κB signaling cascades, by stabilizing key components of these pathways.[6][7][8]

Given its central role in controlling the stability of numerous oncoproteins and tumor suppressors, targeting USP7 presents a promising strategy for cancer therapy.

CST967: A PROTAC Targeting USP7

CST967 is a Proteolysis Targeting Chimera (PROTAC), an innovative class of drugs designed to hijack the cell's ubiquitin-proteasome system (UPS).[2]

Mechanism of Action

CST967 specifically links a USP7-binding moiety to a ligand for the Cereblon (CRBN) E3 ligase.[2][11] This action leads to the selective ubiquitination and subsequent proteasomal degradation of USP7 in cancer cells.

Downstream Cellular Consequences

Quantitative Data Presentation

The efficacy of CST967 has been quantified through various cellular assays. The data below summarizes its potency in degrading USP7 and inhibiting cancer cell viability.

Table 1: USP7 Degradation Potency of CST967

| Parameter | Cell Line | Value | Time Point |

|---|---|---|---|

| DC₅₀ ¹ | MM.1S | 17 nM | 24 hours |

| Dₘₐₓ ² | MM.1S | 85% | 24 hours |

Data sourced from Murgai et al.[2] ¹DC₅₀: Concentration required to achieve 50% degradation of the target protein. ²Dₘₐₓ: Maximum percentage of protein degradation observed.

Table 2: Anti-proliferative Activity of CST967

| Cell Line | Cancer Type | Assay | Time Point | Result |

|---|---|---|---|---|

| MM.1S | Multiple Myeloma | CellTiter-Glo | 96 hours | Decreased Cell Viability[2] |

| Other USP7-dependent lines | Various Cancers | CellTiter-Glo | 96 hours | Decreased Cell Viability[2][11] |

Note: Specific IC₅₀ values were determined but are presented here qualitatively as per the available search snippets. The primary literature confirms potent anti-cancer activity across a panel of cell lines.[2][11]

Experimental Protocols

The characterization of CST967 involved standard, robust methodologies in molecular and cell biology.

Western Blot Analysis for Protein Degradation

This protocol is used to quantify the levels of USP7 and downstream proteins (p53, cleaved PARP) following treatment with CST967.

Detailed Steps:

-

Sample Preparation: Cancer cells (e.g., MM.1S) are cultured and treated with varying concentrations of CST967 or DMSO (vehicle control) for a specified time (e.g., 24 hours).[2]

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein integrity.

-

Protein Quantification: The total protein concentration of each lysate is determined using a BCA assay to ensure equal loading onto the gel.

-

Gel Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) are denatured and separated by size on an SDS-polyacrylamide gel.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-USP7). After washing, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the signal is captured using a digital imaging system.

-

Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative protein levels.

Cell Viability Assay (CellTiter-Glo®)

This luminescent assay is used to determine the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Detailed Steps:

-

Cell Seeding: Cancer cells are seeded into 96-well opaque-walled plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of CST967 for a specified duration (e.g., 96 hours).[2]

-

Assay Reagent Addition: The plate and CellTiter-Glo® reagent are equilibrated to room temperature. A volume of reagent equal to the volume of cell culture medium in the well is added.

-

Incubation: The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

-

Signal Measurement: The luminescence is measured using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the number of viable cells. Data is normalized to vehicle-treated controls, and dose-response curves are generated to calculate IC₅₀ values (the concentration of compound that inhibits cell growth by 50%).

Conclusion and Future Directions

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting the Deubiquitinase USP7 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeting the deubiquitinase USP7 for degradation with PROTACs - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Degraders in epigenetic therapy: PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

The Discovery and Development of CST967: A Technical Guide to a Novel USP7 PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

CST967, also known as Compound 17, is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Ubiquitin-Specific Protease 7 (USP7).[1][2][3][4] As a key deubiquitinating enzyme, USP7 plays a critical role in the stabilization of numerous proteins involved in oncogenesis and immune responses, making it a compelling target for therapeutic intervention in various cancers.[5] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of CST967, with a focus on quantitative data and detailed experimental methodologies.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs are innovative heterobifunctional molecules that function by inducing the selective intracellular degradation of target proteins.[5] They consist of a ligand that binds to the protein of interest (in this case, USP7), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. CST967 utilizes a ligand for the E3 ligase Cereblon (CRBN) to bring it into close proximity with USP7. This induced proximity facilitates the ubiquitination of USP7, marking it for degradation by the 26S proteasome. The degradation of USP7 leads to the destabilization of its downstream substrates, including MDM2, which in turn results in the stabilization and activation of the tumor suppressor protein p53, ultimately leading to apoptosis in cancer cells.[5] The proteasome inhibitor MG132 and the neddylation activation enzyme inhibitor MLN4924 have been shown to abrogate the PROTAC-mediated degradation of USP7, confirming its dependence on the ubiquitin-proteasome pathway.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for CST967.

| Parameter | Cell Line | Value | Reference |

| DC50/24h | MM.1S | 17 nM | [5] |

| Dmax (24h) | MM.1S | 85% at 1 µM | [5] |

| Compound | Cell Line | Assay | Effect | Reference |

| CST967 | MM.1S | Western Blot | Upregulation of p53 | [5] |

| CST967 | MM.1S | Western Blot | Upregulation of cleaved-PARP | [5] |

| CST967 | USP7-dependent cancer cells | Apoptosis Assay | Induction of apoptosis | [5] |

Experimental Protocols

Detailed methodologies for the key experiments involved in the characterization of CST967 are provided below.

Cell Culture of MM.1S Multiple Myeloma Cells

-

Cell Line: MM.1S (ATCC® CRL-2974™).

-

Growth Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: MM.1S cells grow in suspension. To subculture, aspirate the cell suspension, centrifuge at 300 x g for 5 minutes, and resuspend the cell pellet in fresh growth medium at a density of 2-4 x 10^5 cells/mL.

Western Blot Analysis for USP7 Degradation and Pathway Modulation

-

Cell Treatment: Seed MM.1S cells in 6-well plates at a density of 1 x 10^6 cells/mL and treat with various concentrations of CST967 or vehicle control (e.g., DMSO) for the desired time points (e.g., 24 hours).

-

Cell Lysis:

-

Harvest cells by centrifugation and wash once with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cell pellet in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against USP7, p53, cleaved-PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

-

Cell Treatment: Seed MM.1S cells in a white-walled 96-well plate at a density of 1 x 10^4 cells/well and treat with CST967 or vehicle control for the desired duration.

-

Assay Procedure:

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity and is indicative of apoptosis.

Conclusion

CST967 represents a significant advancement in the targeted degradation of USP7. Its potent and selective activity in preclinical models highlights the therapeutic potential of the PROTAC approach for targeting deubiquitinating enzymes in cancer. This technical guide provides a comprehensive summary of the available data and methodologies to facilitate further research and development of CST967 and other novel USP7 degraders. The detailed protocols and structured data presentation are intended to serve as a valuable resource for scientists in the field of drug discovery and oncology.

References

- 1. MM1.S Cell Line - Creative Biogene [creative-biogene.com]

- 2. Targeting the deubiquitinase USP7 for degradation with PROTACs - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. MM.1S - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. Targeting the Deubiquitinase USP7 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of USP7 in Apoptosis: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a pivotal role in regulating the stability and function of a wide array of proteins involved in critical cellular processes.[1][2] Its intricate involvement in pathways governing cell cycle control, DNA damage response, and apoptosis has positioned it as a significant target for therapeutic intervention, particularly in oncology.[1][2][3] This technical guide provides an in-depth exploration of the multifaceted role of USP7 degradation in the induction of apoptosis, summarizing key signaling pathways, quantitative data from seminal studies, and detailed experimental protocols.

The Dichotomous Role of USP7 in Apoptosis

USP7's role in apoptosis is complex and often appears contradictory, as it can deubiquitinate and stabilize both tumor suppressors and oncogenes.[1][4] The cellular context and the specific substrates involved are critical determinants of the ultimate outcome of USP7 activity or inhibition.

The p53-Mdm2 Axis: The Canonical Pathway

The most well-characterized function of USP7 in apoptosis revolves around its regulation of the p53 tumor suppressor protein and its primary E3 ubiquitin ligase, Mdm2.[5][6]

-

Under normal conditions: USP7 primarily deubiquitinates and stabilizes Mdm2.[6][7] This leads to the ubiquitination and subsequent proteasomal degradation of p53, thereby suppressing apoptosis and promoting cell survival.[5][6]

-

Upon genotoxic stress: The dynamic shifts, and USP7 can directly deubiquitinate and stabilize p53, leading to its accumulation and the activation of p53-dependent apoptotic pathways.[5][7]

Inhibition of USP7 disrupts this delicate balance. By promoting the degradation of Mdm2, USP7 inhibitors lead to the stabilization and accumulation of p53, ultimately triggering apoptosis in cancer cells with wild-type p53.[8][9]

p53-Dependent Apoptosis Beyond Mdm2

USP7's influence on p53-mediated apoptosis extends beyond the direct regulation of p53 and Mdm2.

-

Regulation of Tip60: USP7 deubiquitinates and stabilizes the histone acetyltransferase Tip60.[5][10] Tip60 acetylates p53 at lysine 120, a modification crucial for the induction of the pro-apoptotic protein PUMA and subsequent apoptosis.[5][10] Therefore, USP7 inhibition leads to Tip60 destabilization, which can attenuate the p53-dependent apoptotic pathway.[5]

p53-Independent Apoptotic Mechanisms

Recent studies have highlighted that USP7 degradation can induce apoptosis through mechanisms independent of p53, broadening the potential therapeutic applications of USP7 inhibitors to cancers with mutant or deleted p53.[11][12]

-

Oxidative and Endoplasmic Reticulum (ER) Stress: Small-molecule inhibitors of USP7 have been shown to induce apoptosis by increasing intracellular reactive oxygen species (ROS) and causing ER stress due to the accumulation of polyubiquitinated proteins.[11][13]

-

Regulation of ARF4: In glioblastoma, USP7 inhibition enhances the ubiquitination and degradation of the anti-apoptotic protein ADP-ribosylation factor 4 (ARF4), leading to apoptosis.[14]

-

Stabilization of XIAP: USP7 can deubiquitinate and stabilize the X-linked inhibitor of apoptosis protein (XIAP), a potent anti-apoptotic protein.[4] Inhibition of USP7 would, therefore, promote XIAP degradation and sensitize cells to apoptosis.

-

Regulation of FBXO7: USP7 mitigates ER stress-induced apoptosis by deubiquitinating and stabilizing F-box only protein 7 (FBXO7) through Lys48-linked deubiquitination.[13]

-

Caspase-Mediated Cleavage: During apoptosis, USP7 itself can be proteolytically processed by caspases, suggesting a feedback mechanism that could amplify the apoptotic signal.[15]

Quantitative Data on USP7 Degradation and Apoptosis

The following tables summarize key quantitative findings from studies investigating the effects of USP7 inhibition on apoptosis.

| USP7 Inhibitor | Cell Line(s) | IC50 | Key Apoptotic Effects | Reference |

| P5091 | SHG-140 (Glioblastoma) | 1.2 µM (48h) | Decreased BCL2, Increased BAX and CLEAVED-CASPASE 3 | [14] |

| P5091 | T98G (Glioblastoma) | 1.59 µM (48h) | Decreased BCL2, Increased BAX and CLEAVED-CASPASE 3 | [14] |

| P22077 | U2OS (Osteosarcoma) | 20 µM (48h) | Increased cell death, rescued by Tip60 overexpression | [5] |

| Almac4 | SK-N-SH, NB-10, IMR-32, LAN-5 (Neuroblastoma) | 1 µM (48h) | Significant increase in Caspase 3/7 activation | [8] |

| PROTAC 17 | MM.1S (Multiple Myeloma) | DC50/24h of 17 nM | Induction of cleaved-PARP | [9] |

| Experimental Condition | Cell Line | Change in Protein Levels | Apoptotic Outcome | Reference |

| shRNA knockdown of USP7 | SHG-140, T98G | Decreased BCL2, Increased BAX and CLEAVED-CASPASE 3 | Increased early and late-stage apoptosis | [14] |

| P22077 treatment | U2OS | Decreased Tip60 and Mdm2, Increased p53 | Attenuation of p53-dependent apoptosis | [5] |

| P5091 treatment | SHG-140, T98G | Downregulation of ARF4 | Induction of apoptosis | [14] |

| USP7 knockout | HeLa | Increased ER stress-induced cytotoxicity and apoptosis | Rescued by FBXO7 overexpression | [13] |

| USP7 inhibition (Almac4) | Neuroblastoma cell lines | Degradation of USP7 and MDM2, Increased p53 | Induction of p53-mediated apoptosis | [8] |

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways involved in USP7-mediated regulation of apoptosis.

Caption: The canonical USP7-p53-Mdm2 signaling pathway in apoptosis regulation.

Caption: USP7's role in p53-dependent apoptosis via Tip60 stabilization.

Caption: Overview of p53-independent apoptotic pathways induced by USP7 degradation.

Experimental Protocols

This section provides generalized methodologies for key experiments used to study the role of USP7 in apoptosis. Specific details should be optimized based on the cell type and antibodies used.

Immunoprecipitation of USP7 Substrates

This protocol is used to isolate a specific protein and determine its interaction with USP7 and its ubiquitination status.

Materials:

-

Cells treated with a USP7 inhibitor (e.g., P5091) or vehicle control (DMSO).

-

Proteasome inhibitor (e.g., MG132).

-

Lysis Buffer: RIPA buffer supplemented with protease and deubiquitinase inhibitors (e.g., NEM).

-

Primary antibody against the protein of interest for immunoprecipitation.

-

Protein A/G agarose beads.

-

Primary antibody against USP7 and ubiquitin for western blotting.

-

HRP-conjugated secondary antibody.

-

ECL detection reagent.

Procedure:

-

Treat cells with the USP7 inhibitor and a proteasome inhibitor (e.g., 10 µM MG132) for the final 4-6 hours of treatment to allow for the accumulation of ubiquitinated proteins.[16]

-

Lyse cells in ice-cold lysis buffer.

-

Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.[17]

-

Incubate the pre-cleared lysate with the primary antibody against the protein of interest overnight at 4°C with rotation.

-

Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

Wash the beads extensively with lysis buffer.

-

Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.

-

Perform western blotting on the eluted proteins, probing with antibodies against the protein of interest, USP7, and ubiquitin.

Western Blot Analysis for Apoptosis Markers

This protocol is used to detect changes in the levels of key apoptotic proteins following USP7 inhibition.

Materials:

-

Cells treated with a USP7 inhibitor or vehicle control.

-

Lysis buffer.

-

Primary antibodies against USP7, p53, Mdm2, BAX, BCL2, cleaved Caspase-3, and a loading control (e.g., GAPDH or β-actin).

-

HRP-conjugated secondary antibody.

-

ECL detection reagent.

Procedure:

-

Treat cells with the USP7 inhibitor for the desired time points.

-

Lyse cells and determine protein concentration.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[16]

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an ECL reagent and an imaging system.

-

Quantify band intensities and normalize to the loading control.

Cell Viability Assay

This assay measures the effect of USP7 inhibition on cell proliferation and viability.

Materials:

-

Cells of interest.

-

96-well plates.

-

USP7 inhibitor.

-

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo).

-

Microplate reader.

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the USP7 inhibitor or DMSO as a vehicle control.[16]

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or luminescence using a microplate reader.[16]

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value.[16]

Caption: A generalized experimental workflow for studying USP7's role in apoptosis.

Conclusion and Future Directions

The degradation of USP7 has emerged as a promising therapeutic strategy to induce apoptosis in cancer cells through both p53-dependent and -independent mechanisms. This dual action makes USP7 an attractive target for a broad range of cancers. The development of highly specific and potent USP7 inhibitors and degraders, such as PROTACs, is a rapidly advancing field.[9][18]

Future research should focus on:

-

Elucidating the complete repertoire of USP7 substrates involved in apoptosis to identify novel therapeutic targets and predictive biomarkers.

-

Investigating the mechanisms of resistance to USP7 inhibitors to develop effective combination therapies.

-

Conducting comprehensive preclinical and clinical studies to evaluate the safety and efficacy of targeting USP7 in various cancer types.

This technical guide provides a solid foundation for researchers and drug development professionals to understand and investigate the critical role of USP7 degradation in apoptosis, with the ultimate goal of translating this knowledge into effective cancer therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. What are USP7 inhibitors and how do they work? [synapse.patsnap.com]

- 3. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Deubiquitination of Tip60 by USP7 Determines the Activity of the p53-Dependent Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting the Deubiquitinase USP7 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Deubiquitination of Tip60 by USP7 determines the activity of the p53-dependent apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Small-molecule inhibitors of USP7 induce apoptosis through oxidative and endoplasmic reticulum stress in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A new mechanism that explains the toxicity of USP7 inhibitors, which are under development for the treatment of cancer, unveiled - CNIO [cnio.es]

- 13. USP7 attenuates endoplasmic reticulum stress-induced apoptotic cell death through deubiquitination and stabilization of FBXO7 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. USP7 inhibition induces apoptosis in glioblastoma by enhancing ubiquitination of ARF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The ubiquitin-proteasome pathway in thymocyte apoptosis: caspase-dependent processing of the deubiquitinating enzyme USP7 (HAUSP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. biorxiv.org [biorxiv.org]

CST967: A Technical Guide to its Target Protein and Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

CST967 is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Ubiquitin-specific-processing protease 7 (USP7). As a key deubiquitinating enzyme (DUB), USP7 plays a critical role in the regulation of numerous cellular processes, including the p53 tumor suppressor pathway, making it a compelling target for therapeutic intervention in oncology. This technical guide provides an in-depth analysis of CST967, its target protein USP7, and the associated signaling pathways. Detailed experimental protocols for the characterization of CST967 and a summary of its quantitative effects on USP7 degradation are presented. Furthermore, this document includes visualizations of the core signaling pathway, the mechanism of action of CST967, and a representative experimental workflow to guide researchers in this field.

Target Protein: Ubiquitin-specific-processing protease 7 (USP7)

USP7, also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme that removes ubiquitin from target proteins, thereby rescuing them from proteasomal degradation. It is a key regulator of protein stability and has a broad range of substrates involved in critical cellular functions, including DNA damage repair, cell cycle control, and immune response.

In the context of cancer, USP7 is of particular interest due to its role in regulating the stability of key oncoproteins and tumor suppressors. One of its most well-characterized substrates is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53, thereby suppressing its tumor-suppressive functions. Overexpression of USP7 has been observed in various cancers and is often associated with poor prognosis.

CST967: A PROTAC Degrader of USP7

CST967 is a heterobifunctional molecule designed to induce the targeted degradation of USP7. As a PROTAC, it consists of three key components: a ligand that binds to USP7, a ligand that recruits an E3 ubiquitin ligase (in this case, Cereblon (CRBN)), and a linker connecting the two ligands. By simultaneously binding to USP7 and CRBN, CST967 forms a ternary complex that brings USP7 into close proximity to the E3 ligase machinery. This proximity facilitates the transfer of ubiquitin from the E3 ligase to USP7, marking it for degradation by the proteasome.

Quantitative Data on CST967-mediated USP7 Degradation

The following table summarizes the quantitative data for the degradation of USP7 by CST967 in the multiple myeloma cell line MM.1S, as reported by Murgai et al. (2022).[1]

| Parameter | Value | Cell Line |

| DC50 | 17 nM | MM.1S |

| Dmax | 85% at 1 µM | MM.1S |

DC50 : The concentration of CST967 required to induce 50% degradation of USP7. Dmax : The maximum percentage of USP7 degradation observed.

Signaling Pathway Analysis: The USP7-p53 Axis

The primary signaling pathway affected by the degradation of USP7 by CST967 is the p53 pathway. The following diagram illustrates the canonical USP7-p53 signaling axis and the mechanism of its disruption by CST967.

Caption: The USP7-p53 signaling pathway and its modulation by CST967.

Mechanism of Action of CST967

The following diagram illustrates the catalytic cycle of a PROTAC, exemplified by CST967.

Caption: The catalytic mechanism of action of the PROTAC CST967.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of CST967.

Western Blotting for USP7 Degradation

This protocol is adapted from standard western blotting procedures and is suitable for assessing the degradation of USP7 in cell lysates following treatment with CST967.

Materials:

-

Cell culture reagents

-

CST967 (and vehicle control, e.g., DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (2x)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-USP7, anti-p53, anti-MDM2, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells in appropriate culture plates and grow to 70-80% confluency. Treat cells with varying concentrations of CST967 or vehicle control for the desired time points (e.g., 24 hours).

-

Cell Lysis:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add ice-cold RIPA buffer to the cells and scrape them.

-

Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

Sample Preparation for SDS-PAGE:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Add an equal volume of 2x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

-

Run the gel at an appropriate voltage.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Perform densitometric analysis of the protein bands. Normalize the band intensity of the target proteins to the loading control.

-

Cell Viability Assay (CellTiter-Glo®)

This protocol describes a method to determine the number of viable cells in culture based on the quantitation of ATP, which is indicative of metabolically active cells.

Materials:

-

Opaque-walled multiwell plates (96- or 384-well)

-

Mammalian cells in culture medium

-

Test compound (CST967)

-

CellTiter-Glo® Reagent

Procedure:

-

Cell Seeding: Prepare opaque-walled multiwell plates with cells in culture medium (100 µl per well for 96-well plates or 25 µl per well for 384-well plates). Include control wells with medium only for background luminescence.

-

Compound Treatment: Add the test compound (CST967) at various concentrations to the experimental wells and incubate according to the desired protocol (e.g., 72-96 hours).

-

Assay Protocol:

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Record the luminescence using a luminometer.

-

Quantitative Proteomics for PROTAC Analysis (TMT-based)

This protocol outlines a general workflow for Tandem Mass Tag (TMT)-based quantitative proteomics to assess the global effects of CST967 on the cellular proteome.

Materials:

-

Cell culture reagents

-

CST967 (and vehicle control)

-

Lysis buffer (e.g., RIPA buffer with inhibitors)

-

BCA Protein Assay Kit

-

DTT and iodoacetamide

-

Trypsin

-

TMT labeling reagents

-

High-pH reversed-phase liquid chromatography system

-

High-resolution mass spectrometer (e.g., Orbitrap)

-

Proteomics data analysis software

Procedure:

-

Cell Culture and Treatment: Culture cells and treat with CST967 at the desired concentration and time points, including a vehicle control.

-

Protein Extraction and Digestion:

-

Harvest and lyse the cells.

-

Quantify the protein concentration.

-

Reduce and alkylate the proteins.

-

Digest the proteins into peptides with trypsin.

-

-

TMT Labeling and Sample Pooling:

-

Label the peptide digests from each condition with a specific TMT isobaric tag.

-

Combine the labeled peptide samples in equal amounts.

-

-

Peptide Fractionation and Mass Spectrometry:

-

Fractionate the pooled peptide sample using high-pH reversed-phase liquid chromatography.

-

Analyze each fraction by LC-MS/MS.

-

-

Data Analysis:

-

Process the raw mass spectrometry data using appropriate software to identify and quantify proteins.

-

Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon CST967 treatment.

-

Experimental Workflow for CST967 Characterization

The following diagram provides a logical workflow for the characterization of a novel PROTAC degrader like CST967.

Caption: A representative experimental workflow for the characterization of CST967.

Conclusion

CST967 is a valuable tool compound for studying the biological functions of USP7 and for exploring the therapeutic potential of USP7 degradation. Its potent and selective degradation of USP7 leads to the stabilization of the p53 tumor suppressor, providing a promising avenue for cancer therapy. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for researchers to investigate CST967 and other PROTAC degraders, facilitating further advancements in this exciting field of targeted protein degradation.

References

Preliminary Efficacy of CST967: A Technical Overview for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

CST967 is a novel Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme implicated in the progression of various cancers. By hijacking the ubiquitin-proteasome system, CST967 offers a promising therapeutic strategy to target USP7-dependent malignancies. This technical guide provides a comprehensive summary of the preliminary research on CST967's efficacy, detailing its mechanism of action, in vitro performance, and the experimental protocols utilized in its initial characterization.

Core Mechanism of Action

CST967 functions as a bifunctional molecule that simultaneously binds to USP7 and an E3 ubiquitin ligase, thereby facilitating the ubiquitination and subsequent proteasomal degradation of USP7. This targeted degradation leads to the accumulation of USP7 substrates, including the tumor suppressor protein p53, and triggers downstream apoptotic signaling pathways.

digraph "CST967_Mechanism_of_Action" {

graph [fontname="Arial", rankdir="LR", splines=ortho, nodesep=0.6];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [arrowhead=normal, color="#5F6368"];

CST967 [label="CST967", fillcolor="#FBBC05", fontcolor="#202124"];

USP7 [label="USP7", fillcolor="#4285F4", fontcolor="#FFFFFF"];

E3_Ligase [label="E3 Ubiquitin\nLigase", fillcolor="#34A853", fontcolor="#FFFFFF"];

Ternary_Complex [label="Ternary Complex\n(USP7-CST967-E3 Ligase)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Ubiquitination [label="Ubiquitination\nof USP7", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Proteasome [label="Proteasome", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Degradation [label="USP7 Degradation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

p53 [label="p53\nAccumulation", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Apoptosis [label="Apoptosis", shape=doubleoctagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

CST967 -> Ternary_Complex;

USP7 -> Ternary_Complex;

E3_Ligase -> Ternary_Complex;

Ternary_Complex -> Ubiquitination;

Ubiquitination -> Proteasome;

Proteasome -> Degradation;

Degradation -> p53 [label=" leads to"];

p53 -> Apoptosis;

}

Figure 2: General workflow for Western blot analysis.

Cell Viability Assay (CellTiter-Glo®)

Objective: To determine the effect of CST967 on the viability of MM.1S cells and calculate the IC50 value.

Protocol:

-

Cell Seeding:

-

Harvest logarithmically growing MM.1S cells and determine cell density.

-

Seed cells into an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of culture medium.

-

Include wells with medium only for background luminescence measurement.

-

Compound Treatment:

-

Prepare a serial dilution of CST967 in culture medium.

-

Add the CST967 dilutions to the respective wells. Include a vehicle control (DMSO).

-

Incubate the plate for the desired treatment duration (e.g., 96 hours) at 37°C in a 5% CO2 incubator.[1]

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a luminometer.

-

Subtract the average background luminescence from all experimental readings.

-

Calculate the percentage of cell viability for each CST967 concentration relative to the vehicle control (100% viability).

-

Plot the percent viability against the logarithm of the CST967 concentration and use a non-linear regression model to determine the IC50 value.

```dot

digraph "Cell_Viability_Workflow" {

graph [fontname="Arial", rankdir="TB", splines=ortho];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [arrowhead=normal, color="#5F6368"];

Cell_Seeding [label="Seed Cells in\n96-well Plate"];

Compound_Treatment [label="Treat with CST967\n(96 hours)"];

Reagent_Addition [label="Add CellTiter-Glo®\nReagent"];

Lysis_Incubation [label="Lyse & Incubate\n(12 minutes)"];

Luminescence_Reading [label="Read Luminescence"];

Data_Analysis [label="Calculate % Viability\n& IC50"];

Cell_Seeding -> Compound_Treatment;

Compound_Treatment -> Reagent_Addition;

Reagent_Addition -> Lysis_Incubation;

Lysis_Incubation -> Luminescence_Reading;

Luminescence_Reading -> Data_Analysis;

}

References

CST967: A Technical Guide to a Novel PROTAC for Targeted USP7 Degradation in Cancer Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted cancer therapy, the selective degradation of oncoproteins represents a paradigm shift from traditional inhibition. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this innovative approach. This technical guide provides an in-depth overview of CST967, a novel PROTAC designed to induce the degradation of Ubiquitin-Specific Protease 7 (USP7), a key regulator in cancer cell survival and proliferation. This document will detail the mechanism of action of CST967, its effects on cancer cell biology, quantitative data on its efficacy, and detailed protocols for its study.

Core Concepts: PROTACs and USP7

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate specific proteins of interest.[1] They consist of two distinct ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[1]

USP7 is a deubiquitinating enzyme (DUB) that plays a critical role in the stability of numerous proteins involved in cancer progression.[2] Notably, USP7 deubiquitinates and stabilizes MDM2, an E3 ligase that is the primary negative regulator of the tumor suppressor p53.[2] By stabilizing MDM2, USP7 indirectly promotes the degradation of p53, thereby allowing cancer cells to evade apoptosis.[2] USP7 is overexpressed in various cancers, making it a compelling therapeutic target.[2]

CST967: Mechanism of Action

CST967 is a potent and selective USP7 PROTAC degrader.[3] It functions by forming a ternary complex between USP7 and the Cereblon (CRBN) E3 ligase.[4] This induced proximity leads to the polyubiquitination of USP7, followed by its degradation by the 26S proteasome. The degradation of USP7 has significant downstream consequences for cancer cells. The primary effect is the destabilization of MDM2, leading to the accumulation and activation of p53.[5] Activated p53 then transcriptionally upregulates target genes that induce cell cycle arrest and apoptosis.[6]

Signaling Pathway of CST967 Action

Caption: CST967 forms a ternary complex with USP7 and the E3 ligase CRBN, leading to USP7 degradation.

Quantitative Data

The efficacy of CST967 has been quantified in preclinical studies. The following tables summarize the key performance indicators of CST967 in inducing USP7 degradation and inhibiting cancer cell viability.

Table 1: Degradation Potency of CST967 in MM.1S Cells [1]

| Parameter | Value | Cell Line | Treatment Time |

| DC50 | 17 nM | MM.1S | 24 hours |

| Dmax | 85% | MM.1S | 24 hours |

DC50 : Half-maximal degradation concentration. Dmax : Maximum degradation.

Experimental Protocols

Western Blot for USP7 Degradation

This protocol details the methodology to assess the degradation of USP7 in cancer cells following treatment with CST967.

Experimental Workflow:

Caption: A stepwise workflow for analyzing protein degradation using Western Blot.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Plate MM.1S multiple myeloma cells at a density of 0.5 x 106 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Treat cells with a dose range of CST967 (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for 24 hours.

-

-

Cell Lysis:

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE:

-

Normalize protein concentrations and prepare lysates with Laemmli sample buffer.

-

Boil samples at 95°C for 5 minutes.

-

Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.

-

-

Protein Transfer:

-

Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:

-

Anti-USP7 (1:1000 dilution)

-

Anti-p53 (1:1000 dilution)

-

Anti-MDM2 (1:1000 dilution)

-

Anti-cleaved PARP (1:1000 dilution)

-

Anti-β-actin (1:5000 dilution, as a loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control.

-

Cell Viability Assay

This protocol measures the effect of CST967 on the viability of cancer cells.

Detailed Methodology:

-

Cell Seeding:

-

Seed cancer cells (e.g., MM.1S) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Allow cells to adhere and grow for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of CST967 in culture medium.

-

Treat the cells with the desired concentrations of CST967 or DMSO as a vehicle control.

-

-

Incubation:

-

Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Viability Assessment (using CellTiter-Blue® Assay):

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control wells.

-

Plot the cell viability against the log of the CST967 concentration to determine the IC50 value.

-

Conclusion

CST967 is a promising new molecule for basic cancer biology studies, offering a potent and selective means of degrading USP7. Its mechanism of action, leading to the activation of the p53 tumor suppressor pathway, provides a clear rationale for its anti-cancer effects. The detailed protocols and quantitative data presented in this guide are intended to facilitate further research into the therapeutic potential of CST967 and the broader field of targeted protein degradation.

References

- 1. Targeting the Deubiquitinase USP7 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. promega.com [promega.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Advent of Targeted Protein Degradation: A Technical Guide to PROTAC Technology for USP7

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic intervention is rapidly evolving, with targeted protein degradation (TPD) emerging as a powerful modality to address previously "undruggable" targets. Among the key players in this field are Proteolysis Targeting Chimeras (PROTACs), which offer a novel mechanism to eliminate disease-causing proteins. This technical guide provides an in-depth exploration of PROTAC technology, with a specific focus on its application to Ubiquitin-Specific Protease 7 (USP7), a critical regulator in oncology and other diseases.

The Core Principle: Hijacking the Ubiquitin-Proteasome System

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. By simultaneously engaging both the POI (in this case, USP7) and an E3 ligase, the PROTAC forms a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the 26S proteasome. Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein from the cell.

dot

Caption: General mechanism of PROTAC-mediated protein degradation.

USP7 as a Therapeutic Target

USP7 is a deubiquitinating enzyme (DUB) that plays a crucial role in various cellular processes by removing ubiquitin tags from substrate proteins, thereby rescuing them from proteasomal degradation. Its dysregulation is implicated in numerous cancers and other diseases. Key signaling pathways influenced by USP7 include:

-

The p53-MDM2 Axis: USP7 is a key regulator of the tumor suppressor p53. It can deubiquitinate and stabilize MDM2, an E3 ligase that targets p53 for degradation. Inhibition or degradation of USP7 leads to MDM2 destabilization, resulting in p53 accumulation and subsequent cell cycle arrest and apoptosis.[1]

-

DNA Damage Response (DDR): USP7 is involved in the DDR by stabilizing key proteins, contributing to genomic stability.

-

Wnt/β-catenin Pathway: USP7 can deubiquitinate and stabilize β-catenin, a key component of the Wnt signaling pathway, which is often hyperactivated in cancer.

-

PI3K/AKT Signaling: USP7 has been shown to influence the PI3K/AKT pathway, a critical regulator of cell growth, proliferation, and survival.

-

NF-κB Signaling: USP7 can modulate the NF-κB pathway, which is involved in inflammation and immunity, by deubiquitinating pathway components.

dot

Caption: Key signaling pathways regulated by USP7.

Design and Synthesis of USP7 PROTACs

The development of a successful USP7 PROTAC requires careful consideration of its three components:

-

USP7 Ligand (Warhead): This component is responsible for binding to USP7. Several potent and selective USP7 inhibitors have been developed and can be adapted as warheads for PROTACs.

-

E3 Ligase Ligand (Hook): The choice of E3 ligase is critical. The most commonly used E3 ligases in PROTAC design are von Hippel-Lindau (VHL) and Cereblon (CRBN), due to the availability of well-characterized small molecule ligands.

-

Linker: The linker connects the warhead and the hook. Its length, composition, and attachment points are crucial for the formation of a stable and productive ternary complex. Optimization of the linker is often a key step in developing a potent PROTAC.

The synthesis of USP7 PROTACs typically involves a modular approach where the USP7 ligand, linker, and E3 ligase ligand are synthesized separately and then coupled together.[2]

dot

Caption: Modular design of a USP7 PROTAC.

Quantitative Data for USP7 PROTACs

The efficacy of USP7 PROTACs is evaluated using several key metrics, including the half-maximal degradation concentration (DC50), the maximum degradation level (Dmax), and the half-maximal inhibitory concentration (IC50) for cell viability. The table below summarizes quantitative data for selected USP7 PROTACs.

| PROTAC | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |

| U7D-1 | CRBN | RS4;11 | 33 | >83 | 53.5 (Jeko-1) | [3] |

| PROTAC 17 (CST967) | CRBN | MM.1S | 17 | 85 | ~5000 | [4] |

| PU7-1 | Not Specified | MDA-MB-468 | Low nM | N/A | 1800 | [5] |

| PROTAC 40 | VHL | Not Specified | N/A | N/A | N/A | [6] |

N/A: Not Available

Experimental Protocols

Western Blotting for USP7 Degradation (Dose-Response and Time-Course)

Objective: To quantify the degradation of USP7 in cells treated with a PROTAC.

Materials:

-

Cell line of interest (e.g., RS4;11, MM.1S)

-

USP7 PROTAC

-